molecular formula C19H20N4O B4617915 N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4617915
M. Wt: 320.4 g/mol
InChI Key: TWAFKYQYNUSYFH-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.16371127 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on triazole derivatives, including those structurally similar to the compound of interest, has led to the development of novel compounds with potential antimicrobial activities. The synthesis techniques often involve multistep reactions, highlighting the complexity and versatility of triazole chemistry (Fandaklı et al., 2012).
  • Another study delves into the antimicrobial and anti-5-lipoxygenase agents' potential of novel pyrazolopyrimidines derivatives, showcasing the breadth of biological activities that these compounds can exhibit (Rahmouni et al., 2016).
  • The crystal structure analysis of related triazole compounds reveals intricate details about their molecular geometry and hydrogen bonding patterns, offering insights into how these properties might influence their biological activities (Dolzhenko et al., 2010).

Biological Activities and Applications

  • Triazole and triazolopyrimidine derivatives have been synthesized and evaluated for their potential anti-inflammatory and antimicrobial activities, with some compounds showing significant activity in preclinical models. This highlights their potential application in developing new therapeutic agents (Tozkoparan et al., 2000).
  • The synthesis of triazole analogs has also led to compounds with potential anticancer activities, further expanding the scope of scientific research applications for these chemical entities (Lu et al., 2017).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-4-15-10-8-9-13(2)17(15)20-19(24)18-14(3)23(22-21-18)16-11-6-5-7-12-16/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAFKYQYNUSYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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